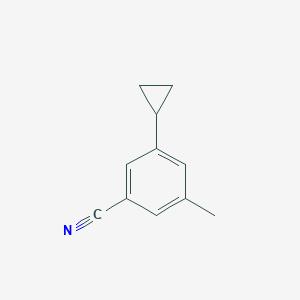
3-Cyclopropyl-5-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-5-methylbenzonitrile is an organic compound characterized by a cyclopropyl group and a methyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-cyclopropyl-5-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile .
Industrial Production Methods: Industrial production of 3-Cyclopropyl-5-methylbenzonitrile may involve large-scale synthesis using similar reaction pathways, optimized for higher yields and cost-effectiveness. The use of catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-5-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenation using N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products:
Oxidation: Benzoic acids.
Reduction: Benzylamines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Cyclopropyl-5-methylbenzonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the cyclopropyl and methyl groups can influence the compound’s reactivity and binding affinity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action .
Comparison with Similar Compounds
- 3-Cyclopropylbenzonitrile
- 5-Methylbenzonitrile
- 3-Cyclopropyl-4-methylbenzonitrile
Comparison: 3-Cyclopropyl-5-methylbenzonitrile is unique due to the presence of both a cyclopropyl and a methyl group on the benzonitrile core, which can significantly alter its chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these structural features are advantageous .
Properties
Molecular Formula |
C11H11N |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-cyclopropyl-5-methylbenzonitrile |
InChI |
InChI=1S/C11H11N/c1-8-4-9(7-12)6-11(5-8)10-2-3-10/h4-6,10H,2-3H2,1H3 |
InChI Key |
SJKUZADVUHRHFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















